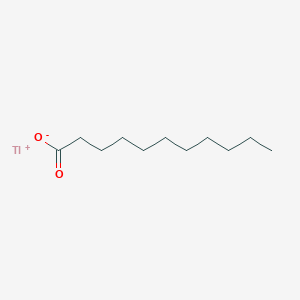
Thallium(1+) undecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thallium(1+) undecanoate is a chemical compound with the molecular formula C11H21O2Tl and a molecular weight of 389.6665 g/mol. It is a thallium salt of undecanoic acid, a fatty acid with an 11-carbon chain. This compound is primarily used in scientific research and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thallium(1+) undecanoate can be synthesized through the reaction of thallium(I) chloride with undecanoic acid in an aqueous solution. The reaction typically involves heating the mixture to facilitate the formation of the thallium salt. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using specialized equipment to handle thallium compounds safely. The process includes purification steps to remove any impurities and ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Thallium(1+) undecanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Thallium(I) compounds can be oxidized to thallium(III) compounds using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Thallium(III) compounds can be reduced back to thallium(I) using reducing agents like sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions with various nucleophiles.
Major Products Formed:
Oxidation: Thallium(III) oxide or thallium(III) nitrate.
Reduction: Thallium(I) chloride or thallium(I) sulfate.
Substitution: Various thallium(I) salts depending on the nucleophile used.
Scientific Research Applications
Thallium(1+) undecanoate is used in various scientific research applications, including:
Chemistry: It serves as a reagent in organic synthesis and analytical chemistry.
Biology: It is used in biological studies to investigate the effects of thallium on biological systems.
Medicine: Thallium compounds, including this compound, are used in medical imaging and as potential therapeutic agents.
Industry: It is utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism by which thallium(1+) undecanoate exerts its effects involves its interaction with biological molecules and pathways. Thallium ions can bind to enzymes and proteins, disrupting their normal function. The molecular targets include enzymes involved in cellular respiration and metabolism. The pathways affected include those related to energy production and ion transport.
Comparison with Similar Compounds
Thallium(I) chloride (TlCl)
Thallium(I) sulfate (Tl2SO4)
Thallium(I) nitrate (TlNO3)
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
34244-93-4 |
|---|---|
Molecular Formula |
C11H21O2Tl |
Molecular Weight |
389.67 g/mol |
IUPAC Name |
thallium(1+);undecanoate |
InChI |
InChI=1S/C11H22O2.Tl/c1-2-3-4-5-6-7-8-9-10-11(12)13;/h2-10H2,1H3,(H,12,13);/q;+1/p-1 |
InChI Key |
FGZYZJVAZAHFBB-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCC(=O)[O-].[Tl+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


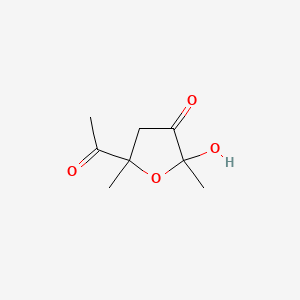
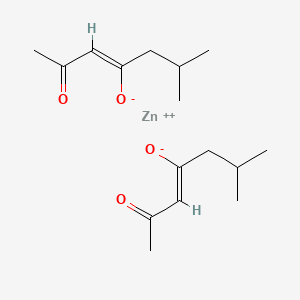
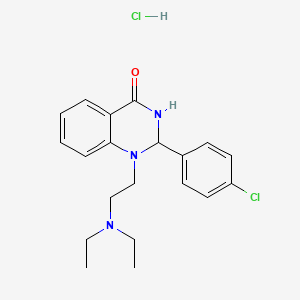
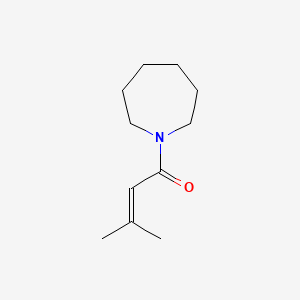
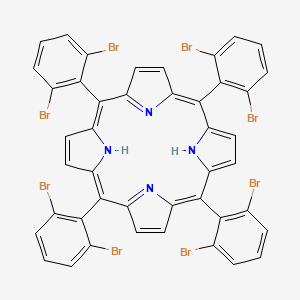
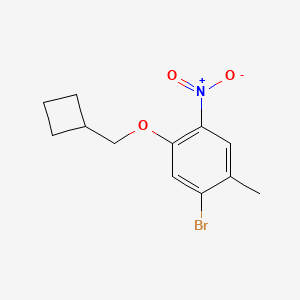
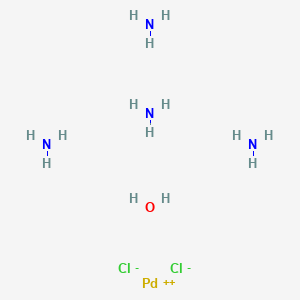
![2-[4-(Trifluoromethoxy)phenyl]quinoline-4-carboxylic acid](/img/structure/B15341575.png)
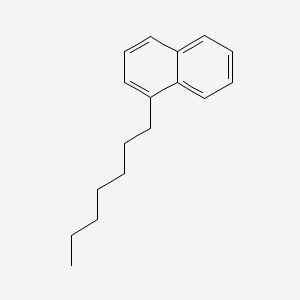
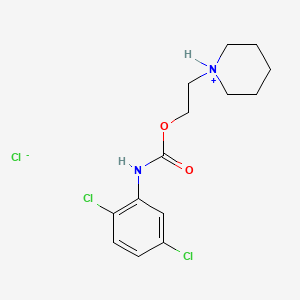
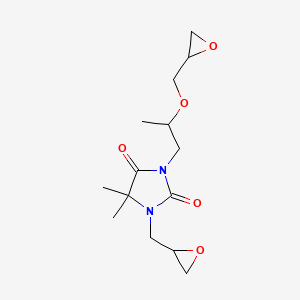
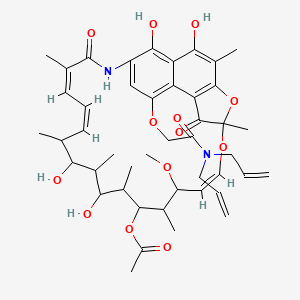
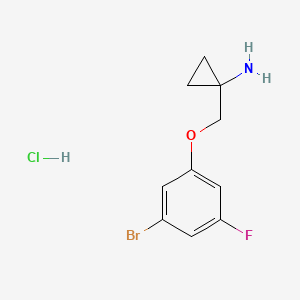
![2-[5-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-3,4-diphenylthiophene-2-carbonyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B15341611.png)
